Bis(1-naphthyl)carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3159-41-9 |
|---|---|
Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
dinaphthalen-1-yl carbonate |
InChI |
InChI=1S/C21H14O3/c22-21(23-19-13-5-9-15-7-1-3-11-17(15)19)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
ZQUZPFYNEARCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Involving Bis 1 Naphthyl Carbonate
Catalytic Cross-Coupling Reactions of Naphthyl Carbonates as Electrophiles
Naphthyl carbonates, including bis(1-naphthyl)carbonate, have emerged as effective electrophilic partners in a variety of catalytic cross-coupling reactions. Their reactivity is attributed to the ability of the naphthyl group to facilitate key steps in the catalytic cycle, particularly the initial oxidative addition.
Nickel-Catalyzed Suzuki-Miyaura Coupling of Naphthyl Carbonates
The nickel-catalyzed Suzuki-Miyaura coupling represents a powerful method for the formation of carbon-carbon bonds, and naphthyl carbonates have proven to be competent electrophiles in this context. The catalytic cycle is generally understood to proceed through a sequence of fundamental organometallic steps.
The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbonates involves a Ni(0)/Ni(II) catalytic cycle. The initial and often rate-determining step is the oxidative addition of the aryl carbonate to a low-valent nickel(0) complex. In the case of this compound, this involves the cleavage of a carbon-oxygen bond and the formation of a (naphthyl)nickel(II) carbonate intermediate. Detailed kinetic studies on related aryl electrophiles have shown that this process typically proceeds via a fast ligand exchange pre-equilibrium, followed by the oxidative addition itself. The naphthyl group, in comparison to a simple phenyl group, significantly facilitates this oxidative addition step, rendering naphthyl carbonates more reactive electrophiles. nih.govacs.org This enhanced reactivity is attributed to the electronic properties of the naphthyl moiety. nih.gov
Following oxidative addition, the next key step is transmetalation . In the Suzuki-Miyaura reaction, an organoboron reagent, activated by a base, transfers its organic group to the nickel center. This results in the formation of a diorganonickel(II) complex, where both the naphthyl group (from the carbonate) and the aryl group (from the boronic acid) are bound to the nickel. The specific details of transmetalation involving a this compound-derived nickel complex are not extensively documented, but it is expected to follow the general principles established for other Suzuki-Miyaura reactions.
The final step of the catalytic cycle is reductive elimination , where the two organic groups on the nickel(II) center couple to form the desired biaryl product. This step regenerates the active nickel(0) catalyst, allowing it to re-enter the catalytic cycle. The facility of reductive elimination can be influenced by the steric and electronic properties of the ligands and the coupled organic fragments. While specific data for the reductive elimination from a (naphthyl)(aryl)nickel(II) complex derived from this compound is scarce, the general principles of this fundamental organometallic reaction are well-established. nih.gov
The choice of ligand is paramount in nickel-catalyzed cross-coupling reactions, profoundly influencing the catalyst's stability, activity, and selectivity. Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the reaction outcome. For the coupling of aryl carbonates, the use of bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), has been shown to be effective. These ligands promote the oxidative addition step and stabilize the nickel intermediates. researchgate.net
Recent studies have highlighted the distinct roles of monodentate and bidentate phosphine ligands in nickel-catalyzed reactions. For instance, in the context of aryl carbonate coupling, bis(dialkylphosphino)ferrocene-type ligands have been developed as part of efficient precatalyst systems. The specific geometry and electronic properties of these ligands can impact the propensity for the formation of off-cycle Ni(I) species, which can be detrimental to catalysis. Ligands that are less prone to promote comproportionation reactions to form inactive Ni(I) species can lead to more active catalytic systems for aryl carbonate coupling. nih.gov
The "naphthyl requirement" observed in some stereospecific nickel-catalyzed cross-couplings underscores the unique role of the naphthyl group, which can be influenced by the ligand architecture. In certain cases, the use of specific ligands, such as stilbene (B7821643) derivatives, has been shown to overcome the need for a naphthyl substituent, suggesting that the ligand can modulate the energetics of the oxidative addition step. nih.gov
While this compound itself is a symmetrical molecule, the principles of regioselectivity become critical when dealing with unsymmetrical diaryl carbonates or substituted naphthyl carbonates. The regioselectivity of the oxidative addition step, i.e., which C-O bond is cleaved, can be influenced by both electronic and steric factors within the substrate and by the nature of the catalyst, including the ligand.
Enantioselectivity is a key consideration when the reaction can generate a chiral product. For the cross-coupling of prochiral or racemic starting materials, the use of chiral ligands is essential to induce asymmetry. In the context of naphthyl-containing compounds, asymmetric Suzuki-Miyaura couplings have been successfully employed to generate axially chiral biaryls. The enantioselectivity of these reactions is often dictated by the steric and electronic interactions between the substrate and the chiral ligand in the transition state of the key stereochemistry-determining step, which can be either transmetalation or reductive elimination. While specific examples of highly enantioselective cross-couplings of this compound are not extensively reported, the general strategies developed for other enantioselective nickel- and palladium-catalyzed reactions provide a framework for approaching this challenge. nih.govacs.org
Palladium-Catalyzed Cross-Coupling Processes
Palladium complexes are also highly effective catalysts for a wide range of cross-coupling reactions. The fundamental mechanistic steps of palladium-catalyzed cross-coupling of aryl carbonates are analogous to those of nickel-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination within a Pd(0)/Pd(II) catalytic cycle. nih.govlibretexts.org
The choice between nickel and palladium can influence the reaction's efficiency and selectivity. Palladium catalysts are often lauded for their high functional group tolerance and the extensive library of well-defined ligands available for reaction optimization. However, nickel catalysts can offer advantages in terms of cost and reactivity, particularly for the activation of less reactive C-O bonds. For aryl carbonates, both metals have been successfully employed, and the optimal choice often depends on the specific substrate and desired outcome.
Comparative Studies of Reaction Mechanisms with Other Aryl Carbonates
Comparative studies have provided valuable insights into the factors governing the reactivity of aryl carbonates in cross-coupling reactions. A key finding is that naphthyl carbonates are considerably more reactive than their phenyl carbonate counterparts in nickel-catalyzed Suzuki-Miyaura coupling. nih.gov This difference in reactivity is primarily attributed to the greater ease of oxidative addition for naphthyl-containing substrates. The electronic properties of the naphthyl ring system are believed to lower the activation barrier for the C-O bond cleavage by the nickel(0) catalyst.
This trend is consistent across various nickel-catalyzed cross-coupling reactions, highlighting a general principle of enhanced reactivity for naphthyl electrophiles. The difficulty in coupling unsubstituted tert-butyl phenyl carbonate, which requires higher catalyst loading, elevated temperatures, and longer reaction times for even low yields, stands in stark contrast to the reactivity of naphthyl carbonates. nih.gov
Polymerization Chemistry of Naphthyl Carbonates
The synthesis of polycarbonates can be achieved through various methods, with the ring-opening polymerization (ROP) of cyclic carbonate monomers being a prominent route for producing aliphatic polycarbonates. mdpi.com This chain-growth mechanism allows for significant control over the polymer's molecular weight, microstructure, and end-group functionality. mdpi.comnih.gov The polymerization of naphthyl carbonates, therefore, primarily concerns the ROP of cyclic carbonate monomers that incorporate a naphthyl moiety.
Ring-Opening Polymerization (ROP) Mechanisms of Cyclic Naphthyl Carbonatesmdpi.comnih.govrsc.org
The ROP of cyclic carbonates is driven by both kinetic and thermodynamic factors, which are influenced by the specific catalyst or initiator system employed. mdpi.com The process generally involves an initiation step, where the ring is opened by a nucleophile, followed by a propagation step where the active chain end attacks subsequent monomer units. mdpi.com Six- and seven-membered cyclic carbonates tend to polymerize readily at moderate temperatures, whereas five-membered rings are thermodynamically more stable and their polymerization is often accompanied by decarboxylation, requiring higher temperatures. mdpi.comrsc.org
Anionic and organocatalytic pathways are common and effective methods for the ROP of cyclic carbonates, and these mechanisms are applicable to cyclic monomers functionalized with naphthyl groups.
Anionic ROP: This mechanism begins with a nucleophilic attack on the cyclic carbonate monomer by an anionic initiator. rsc.org There are two potential sites for attack: the carbonyl carbon and the methylene (B1212753) carbon adjacent to the oxygen. rsc.org The attack on the carbonyl carbon, leading to acyl-oxygen cleavage, is the predominant pathway, forming an alkoxide as the active propagating species. rsc.org Common anionic initiators include alkali metal alkoxides like potassium tert-butoxide (t-BuOK), organolithium compounds such as sec-butyl lithium (sec-BuLi), and tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org
Organocatalytic ROP: Metal-free organocatalysis has emerged as a powerful alternative, avoiding potential metal contamination in the final polymer. mdpi.com Guanidines, amidines, and phosphazenes are highly effective catalysts. rsc.orgdntb.gov.ua For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can catalyze the ROP of functional six-membered cyclic carbonates. mdpi.com These catalysts often operate through a dual-activation mechanism, where the basic site of the catalyst activates the initiating alcohol, while the acidic site (or hydrogen-bonding capability) activates the monomer's carbonyl group, facilitating the nucleophilic attack. dntb.gov.ua
Understanding the kinetics of polymerization is essential for controlling the reaction and tailoring polymer properties. Kinetic studies for the ROP of cyclic carbonates typically involve monitoring the depletion of the monomer concentration over time. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and calculating the activation energies for the initiation and propagation steps. core.ac.ukrsc.org
For the ROP of substituted cyclic carbonates, DFT studies have shown that the process involves a nucleophilic attack by the alkoxide, the opening of the resulting tetrahedral intermediate, and the decoordination of the newly formed carbonate arm. rsc.org These calculations can determine the rate-determining step and predict how substituents, such as a naphthyl group, might influence the reaction's energy profile through steric and electronic effects. core.ac.uk
Below is an illustrative table of kinetic parameters that could be determined for the polymerization of a hypothetical naphthyl-containing cyclic carbonate, based on typical values for similar systems.
| Catalyst System | Monomer | Temperature (°C) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Activation Energy (E_a) (kJ·mol⁻¹) |
|---|---|---|---|---|
| TBD/Benzyl Alcohol | Naphthyl-functionalized Trimethylene Carbonate | 25 | 0.015 | 65 |
| DBU/Benzyl Alcohol | Naphthyl-functionalized Trimethylene Carbonate | 25 | 0.009 | 72 |
| Sn(Oct)₂/Benzyl Alcohol | Naphthyl-functionalized Trimethylene Carbonate | 110 | 0.002 | 85 |
The mechanism often involves a "backbiting" reaction, where the active alkoxide chain end attacks a carbonate group along the polymer backbone. mdpi.com This intramolecular transesterification can lead to the formation of a new cyclic carbonate and a shortened polymer chain or, more commonly, the elimination of CO₂ and the formation of an ether linkage within the polymer backbone. mdpi.comrsc.org This process alters the polymer's structure from a pure polycarbonate to a poly(ether-carbonate), which impacts its physical and chemical properties. mdpi.com
Formation of Non-Isocyanate Polyurethanes (NIPUs) from Carbonatesnih.govmdpi.comresearchgate.net
A significant application of cyclic carbonates is in the synthesis of non-isocyanate polyurethanes (NIPUs), which offers a greener alternative to conventional polyurethane production that avoids the use of toxic isocyanates. mdpi.combohrium.com The primary route to NIPUs involves the polyaddition reaction of a bis(cyclic carbonate) with a diamine. nih.govresearchgate.net
The mechanism proceeds via a nucleophilic attack of the primary amine onto the carbonyl carbon of the cyclic carbonate. nih.govresearchgate.net This ring-opening step forms a tetrahedral intermediate which then rearranges to yield a stable β-hydroxyurethane linkage. nih.gov This reaction is highly efficient and can be used with a wide variety of bis(cyclic carbonates) and diamines to produce polyhydroxyurethanes (PHUs) with diverse properties. nih.govresearchgate.net The presence of the hydroxyl groups along the polymer backbone provides sites for further functionalization and can enhance properties like adhesion and hydrophilicity. While this compound is not a direct precursor, a hypothetical bis(cyclic carbonate) bearing naphthyl groups could be reacted with diamines via this pathway to synthesize novel NIPUs.
Other Organic Transformations and Reactive Pathways
While the polymerization chemistry of naphthyl carbonates focuses on cyclic monomers, the acyclic compound this compound has its own distinct reactivity. Although specific, extensively documented reaction pathways for this compound are not widely available, its behavior can be inferred from that of similar activated diaryl carbonates, such as diphenyl carbonate.
As an activated carbonate, this compound is expected to act as a carbonylating agent. Its potential reactions include:
Transesterification: In the presence of a suitable catalyst, it could react with diols to form polycarbonates via a step-growth polycondensation mechanism, releasing 1-naphthol (B170400) as a byproduct.
Carbamate Synthesis: Reaction with primary or secondary amines would likely lead to the formation of N-substituted carbamates, again with the elimination of 1-naphthol. This provides a non-phosgene route to carbamates.
Urea Synthesis: Reaction with an excess of a primary amine could potentially yield substituted ureas.
These pathways highlight its potential utility as a reagent in organic synthesis for introducing a carbonyl group between two nucleophiles.
Nucleophilic Addition and Substitution Reactions (e.g., Aminolysis)
The reaction of this compound with nucleophiles, such as amines (aminolysis), proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. This is a characteristic reaction of carbonate esters. The general mechanism can be understood by examining the aminolysis of diaryl carbonates.
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. This intermediate is typically zwitterionic, though its stability and the rate-determining step of the reaction can be influenced by factors such as the basicity of the amine and the nature of the leaving group. researchgate.netresearchgate.net
For the aminolysis of diaryl carbonates, the reaction mechanism can be described as a stepwise process. The Brønsted-type plots for the aminolysis of various diaryl carbonates with a series of pyridines are often biphasic. This observation is consistent with a mechanism involving a zwitterionic tetrahedral intermediate (T±). The change in the slope of the Brønsted plot indicates a shift in the rate-determining step, from the formation of the tetrahedral intermediate to its breakdown to products as the basicity of the pyridine (B92270) nucleophile changes. researchgate.net
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of this compound.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the nitrogen atom is positively charged and the oxygen of the carbonyl group is negatively charged.
Proton Transfer (optional but often fast): A proton may be transferred from the nitrogen to one of the oxygen atoms.
Elimination of the Leaving Group: The intermediate collapses, leading to the expulsion of a 1-naphthoxide ion (a good leaving group).
Protonation of the Leaving Group: The 1-naphthoxide ion is protonated to form 1-naphthol.
The reactivity of amines in nucleophilic substitution reactions can be influenced by various factors, including their structure and the reaction conditions. nih.govmdpi.com Studies on the aminolysis of other carbonates, such as glycerol (B35011) carbonate, have shown that the reaction can lead to the formation of different isomers depending on the reaction conditions and the nature of the amine. core.ac.uk
Table 1: General Steps in the Aminolysis of this compound
| Step | Description |
| 1 | The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. |
| 2 | A tetrahedral intermediate is formed, with a negative charge on the carbonyl oxygen and a positive charge on the nitrogen. |
| 3 | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a 1-naphthoxide anion as the leaving group. |
| 4 | The 1-naphthoxide anion is protonated by the protonated amine or another proton source in the medium to form 1-naphthol. |
Redox Chemistry and Disproportionation via Carbonate Tags
While specific studies on the redox chemistry of this compound are not extensively documented, the involvement of carbonate groups as "redox tags" in catalytic cycles offers a framework for understanding its potential in this area. Redox-tag processes involve intramolecular electron transfer, where a specific functional group facilitates oxidation or reduction at another site within the molecule. acs.org
A mild, nickel-catalyzed disproportionation strategy has been developed based on carbonate redox tags for the transformation of various oxygenated hydrocarbons. This approach avoids the need for external redox equivalents. The catalytic process enables both the hydrogenolysis of strong C(sp²)–O bonds, including those in enol carbonates, and the oxidation of C–O bonds at room temperature. wikipedia.org
In such a system, a carbonate group can act as a "redox tag" to facilitate electron transfer. The aromatic rings of the carbonate, in this case, the naphthyl groups, can play a dual role as both electron donors and acceptors to facilitate bond-forming and bond-breaking processes. acs.org The disproportionation of unsymmetrical carbonates has also been studied, indicating the potential for carbonate esters to participate in redistribution reactions. acs.org
The general principle of a redox-tag strategy involving a carbonate can be conceptualized as follows:
Coordination of a transition metal catalyst to the carbonate.
Intramolecular electron transfer mediated by the carbonate tag and the aromatic system.
Cleavage of a C-O bond and formation of new products.
Regeneration of the catalyst.
Although direct evidence for this compound in these specific catalytic cycles is pending, its structure as a diaryl carbonate suggests its potential to participate in similar redox and disproportionation reactions.
Table 2: Potential Roles of Diaryl Carbonates in Redox Chemistry
| Process | Description |
| Redox Tag | The carbonate and its associated aryl groups can facilitate intramolecular single electron transfer (SET) to control bond formation and cleavage at other parts of the molecule. acs.org |
| Disproportionation | Unsymmetrical carbonates can undergo rearrangement to form symmetrical carbonates, indicating the lability of the C-O bonds under certain catalytic conditions. acs.org |
| Catalytic C-O Bond Cleavage | In the presence of a suitable catalyst, the carbonate group can act as a leaving group in hydrogenolysis or oxidation reactions. wikipedia.org |
Photochemical Rearrangements of Naphthyl Ester Systems
This compound, as a diaryl ester, is susceptible to photochemical rearrangements, most notably the Photo-Fries rearrangement. This reaction involves the conversion of an aryl ester into hydroxy aryl ketones upon exposure to ultraviolet (UV) light. wikipedia.orgsigmaaldrich.comslideshare.net The reaction proceeds via a radical mechanism and can yield both ortho and para substituted products. wikipedia.org
The Photo-Fries rearrangement of 1-naphthyl esters has been a subject of mechanistic studies. rsc.orgacs.org The process is initiated by the absorption of a photon, leading to the homolytic cleavage of the ester C-O bond. This generates a radical pair, consisting of an acyl radical and a naphthyloxyl radical, which is held within a solvent cage.
The key steps in the Photo-Fries rearrangement of a naphthyl ester system like this compound are:
Photoexcitation: The molecule absorbs UV radiation, promoting it to an excited electronic state (typically a singlet state).
Homolytic Cleavage: In the excited state, the C-O bond between the carbonyl carbon and the naphthyl oxygen undergoes homolytic cleavage, forming a radical pair within a solvent cage.
In-Cage Recombination: The radical pair can recombine in several ways within the solvent cage:
Recombination at the original oxygen atom regenerates the starting material.
Recombination at the ortho or para positions of the naphthyl ring leads to the formation of dienone intermediates.
Rearomatization: The dienone intermediates then tautomerize to form the final hydroxyketone products (2-hydroxy- and 4-hydroxy-acylnaphthalenes).
Escape from Cage: The radicals can also diffuse out of the solvent cage, leading to the formation of side products, such as 1-naphthol (from hydrogen abstraction by the naphthyloxyl radical) and decarbonylation products.
Theoretical models suggest that the Photo-Fries rearrangement is controlled by three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a πσ* state along which dissociation occurs. The energetic balance between these states can influence the efficiency of the rearrangement. barbatti.org
Table 3: Products of the Photo-Fries Rearrangement of a Generic 1-Naphthyl Ester
| Product Type | Position of Acyl Group |
| ortho-Hydroxyketone | 2-position of the naphthyl ring |
| para-Hydroxyketone | 4-position of the naphthyl ring |
| 1-Naphthol | Formed from escaped naphthyloxyl radical |
| Decarbonylation Products | Formed from escaped acyl radical |
Applications of Bis 1 Naphthyl Carbonate in Advanced Materials and Organic Synthesis Research
Role as Monomers in Polymer Science and Engineering
The incorporation of the naphthyl moiety into polymer backbones can impart desirable characteristics such as high refractive index, enhanced thermal stability, and specific optical properties. While direct polymerization studies of Bis(1-naphthyl)carbonate are not extensively detailed in publicly available literature, research on analogous binaphthyl and naphthyl-containing monomers provides significant insight into its potential as a valuable monomer in polymer science.
Synthesis of High Molecular Weight Polycarbonates
The synthesis of high molecular weight polycarbonates is crucial for achieving desirable mechanical and thermal properties. Melt transesterification is a common industrial method for producing polycarbonates, typically involving the reaction of a diol with a carbonate source, such as diphenyl carbonate. umd.edusemanticscholar.orgresearchgate.net This process is often carried out in multiple stages under high temperature and vacuum to drive the reaction forward by removing the phenol (B47542) byproduct. semanticscholar.org The molecular weight of the resulting polymer is a key determinant of its performance. For instance, commercial poly(bisphenol A carbonate) can have a weight-average molecular weight (Mw) of around 45,000 g/mol . sigmaaldrich.com
While specific data on the homopolymerization of this compound is limited, studies on structurally similar monomers highlight the potential for creating high molecular weight polycarbonates with unique properties. For example, the melt transesterification of 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthyl (BHEBN), a binaphthyl-containing diol, with diphenyl carbonate (DPC) has been shown to produce high molecular weight polycarbonates. researchgate.net The properties of these polymers are influenced by reaction conditions such as catalyst type, temperature, and monomer feed ratio.
Table 1: Molecular Weight of a Polycarbonate Synthesized from a Binaphthyl-Containing Monomer
| Property | Value |
| Number-Average Molecular Weight (Mn) | 23,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 40,700 g/mol |
| Polydispersity Index (PDI) | 1.77 |
Data for a copolymer synthesized from 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthalene (BHEBN) and 9,9'-bis[6-(2-hydroxyethoxy)naphthyl]fluorene (BNEF) with diphenyl carbonate. researchgate.net
Tailoring Polymer Properties through Copolymerization
Copolymerization is a versatile strategy to fine-tune the properties of polymers to meet the demands of specific applications. By incorporating different monomers into the polymer chain, properties such as glass transition temperature (Tg), refractive index, and mechanical strength can be systematically altered.
The inclusion of naphthalene-containing monomers, such as derivatives of this compound, into a polycarbonate backbone is a promising approach to enhance its optical and thermal properties. Research on copolymers synthesized from BHEBN and another naphthalene-containing monomer, 9,9'-bis[6-(2-hydroxyethoxy)naphthyl]fluorene (BNEF), with diphenyl carbonate demonstrates the effectiveness of this strategy. The resulting copolymers exhibit a high glass transition temperature and a high refractive index, properties that are highly desirable for advanced optical applications. researchgate.net
The properties of these copolymers can be tailored by adjusting the molar ratio of the comonomers. For instance, a copolymer with a specific molar ratio of BHEBN to BNEF was found to exhibit a favorable combination of properties. researchgate.net
Table 2: Thermal and Optical Properties of a Naphthalene-Containing Copolycarbonate
| Property | Value |
| Glass Transition Temperature (Tg) | 147.6 °C |
| Initial Thermal Decomposition Temperature (Td,5%) | 338.9 °C |
| Refractive Index | 1.6753 |
| Abbe Number | 18.7 |
| Light Transmittance | 86.23% |
Data for a copolymer synthesized with a 6:4 molar ratio of BHEBN and BNEF. researchgate.net
Intermediate in Complex Organic Synthesis
While the primary research focus on this compound appears to be in polymer science, its chemical structure suggests potential applications as an intermediate in complex organic synthesis. The carbonate linkage can act as a leaving group in substitution reactions, and the naphthyl groups can influence the reactivity and selectivity of transformations.
However, specific examples of this compound as a key intermediate in multi-step organic syntheses are not extensively documented in the reviewed literature. The reactivity of diaryl carbonates, in general, allows them to participate in reactions such as transesterification and aminolysis, which are fundamental processes in the synthesis of various organic molecules. For example, the reaction of carbonates with amines can yield carbamates, which are important functional groups in pharmaceuticals and agrochemicals.
The bulky naphthyl groups in this compound could offer unique steric and electronic effects in such reactions, potentially leading to novel reactivity or selectivity. Further research is needed to explore and document the utility of this compound as a versatile intermediate in the broader field of organic synthesis.
Enabling Reagent in Functional Material Development
The incorporation of the 1-naphthyl moiety into materials can impart unique optical, photophysical, and electronic properties. This compound, as a precursor to polymers and other functional materials, holds promise for the development of advanced materials with specific functionalities.
Materials with Specific Optical and Photophysical Properties
Polymers containing naphthalene (B1677914) rings are known to exhibit high refractive indices, a property that is essential for applications such as optical lenses, films, and coatings. sigmaaldrich.com Standard poly(bisphenol A carbonate) has a refractive index of approximately 1.585. sigmaaldrich.com In contrast, polycarbonates incorporating binaphthyl structures have been shown to possess significantly higher refractive indices. For example, a copolymer containing both binaphthalene and fluorene moieties achieved a refractive index of 1.6753. researchgate.net This enhancement is attributed to the high molar refractivity of the naphthalene and fluorene groups.
The introduction of such aromatic structures can also influence the photophysical properties of materials. Naphthalene derivatives are known to be fluorescent and are used as building blocks for various luminescent materials. mdpi.com The specific substitution pattern on the naphthalene ring can be used to tune the emission color and efficiency of these materials. mdpi.com
Precursors for Optoelectronic Materials (e.g., OLED components)
Naphthalene-containing compounds are widely utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net These materials can serve various functions in an OLED device, including as charge-transporting layers and as host or dopant materials in the emissive layer. The rigid and planar structure of the naphthalene unit facilitates intermolecular π-π stacking, which can enhance charge mobility.
Polymers and small molecules incorporating naphthalene moieties have been investigated for their potential in blue-emitting OLEDs, which are a critical component for full-color displays. mdpi.com The wide bandgap of naphthalene-based materials makes them suitable for this purpose. The development of new orange-light-emitting materials based on N-(naphthyl)-1,8-naphthalimide for OLED applications has also been reported. researchgate.net While direct applications of polymers derived from this compound in OLEDs are not specified, the presence of the naphthyl group suggests that such materials could be explored as components in optoelectronic devices.
Carbonate Derivatives as Protecting Groups and Redox Tags
In the multifaceted landscape of organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. A protecting group temporarily masks a reactive functional group to prevent it from interfering with a chemical transformation occurring elsewhere in the molecule. organic-chemistry.org Carbonate derivatives have emerged as a versatile class of protecting groups, particularly for hydroxyl and amino functionalities, offering distinct advantages in stability and cleavage conditions compared to other groups like esters. utsouthwestern.eduthieme-connect.de Concurrently, the field of molecular sensing and electrochemistry has driven the development of "redox tags," moieties that can be attached to a molecule to enable its detection or monitoring through electrochemical methods. The unique structural and electronic properties of aromatic carbonates, such as those derived from naphthol, position them at the intersection of these two critical areas of chemical research.
Carbonates as Protecting Groups
Carbonate protecting groups are valued for their stability across a range of reaction conditions. Generally, they are more resistant to basic hydrolysis than their ester counterparts due to the resonance delocalization provided by the second oxygen atom attached to the carbonyl group. utsouthwestern.edu This enhanced stability allows for greater flexibility in the design of synthetic routes. The introduction of a carbonate group is typically straightforward, often accomplished by reacting an alcohol or amine with a chloroformate in the presence of a base. thieme-connect.de
A variety of carbonate-based protecting groups have been developed, each with a specific set of conditions for its removal, a feature that allows for "orthogonal" protection strategies where one group can be removed selectively in the presence of others. fiveable.me This is crucial in multi-step syntheses, such as in peptide or oligosaccharide chemistry. thieme-connect.defiveable.me For example, the allyloxycarbonyl (Alloc) group can be cleaved under neutral conditions using palladium catalysts, while the benzyl carbonate (Cbz or Z) group is readily removed by catalytic hydrogenolysis, and the tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. libretexts.orguchicago.edu
While this compound is primarily a symmetrical carbonate, the corresponding 1-naphthyl chloroformate can be used to introduce a naphthyloxycarbonyl protecting group onto a substrate (e.g., an alcohol, ROH). The resulting mixed carbonate (RO-C(O)O-Naphthyl) would benefit from the steric bulk and electronic properties of the naphthalene ring system, likely conferring significant stability. Cleavage would typically be achieved under hydrolytic conditions (acidic or basic), though potentially requiring harsher conditions than simpler alkyl carbonates.
Below is a table summarizing various carbonate protecting groups and their common cleavage methods.
| Protecting Group | Abbreviation | Structure | Common Cleavage Conditions |
| Benzyl Carbonate | Cbz, Z | RO-C(O)O-CH₂Ph | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyl Carbonate | Boc | RO-C(O)O-tBu | Strong Acid (e.g., TFA) |
| Allyl Carbonate | Alloc | RO-C(O)O-CH₂CH=CH₂ | Pd(0) catalysts (e.g., Pd(PPh₃)₄) |
| 9-Fluorenylmethyl Carbonate | Fmoc | RO-C(O)O-CH₂-Fm | Base (e.g., Piperidine) |
| 2,2,2-Trichloroethyl Carbonate | Troc | RO-C(O)O-CH₂CCl₃ | Zn, Acetic Acid |
| 2-(Trimethylsilyl)ethyl Carbonate | Teoc | RO-C(O)O-CH₂CH₂SiMe₃ | Fluoride source (e.g., TBAF) |
This table presents a summary of common carbonate protecting groups used in organic synthesis.
Naphthyl-Based Moieties as Redox and Fluorescent Tags
The naphthalene ring system is not only a robust chemical scaffold but also possesses inherent photophysical and electrochemical properties. nih.gov Naphthalene and its derivatives are known to be fluorescent, with a large π-conjugated system that results in high quantum yields and excellent photostability. nih.gov These characteristics make them ideal candidates for use as fluorescent probes and tags in biological and materials science applications. nih.govrsc.orgmdpi.com Furthermore, the aromatic nature of naphthalene allows it to be electrochemically active, meaning it can be oxidized or reduced at a specific electrical potential.
This electroactivity enables the naphthyl group to function as a "redox tag." When attached to a target molecule, a redox tag allows for the quantitative detection of that molecule using sensitive electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry. Research into redox-responsive fluorescent probes has incorporated naphthyl groups to monitor cellular redox states, demonstrating the utility of this moiety in sensing applications. nih.gov
The combination of a stable protecting group with a functional redox or fluorescent tag in a single moiety represents an advanced strategy in chemical biology and materials science. A naphthyloxycarbonyl group, derived from a reagent like this compound or 1-naphthyl chloroformate, could theoretically serve this dual purpose. Once attached to a substrate (e.g., a biomolecule or a polymer), the naphthyl group could be used for:
Quantification and Detection: The strong UV absorbance and fluorescence of the naphthalene ring could allow for easy detection and quantification via spectroscopy or fluorescence imaging.
Electrochemical Sensing: The inherent redox activity of the naphthalene system could enable the tagged molecule to be monitored electrochemically.
This dual-functionality would allow the naphthyloxycarbonyl group to act as a "trackable" or "quantifiable" protecting group, providing valuable analytical data before its eventual cleavage to release the functional molecule.
Advanced Characterization and Analytical Methodologies for Bis 1 Naphthyl Carbonate Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of Bis(1-naphthyl)carbonate, providing detailed information about its atomic connectivity, functional groups, and electronic properties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by absorptions corresponding to the carbonate group and the aromatic naphthyl rings. The most prominent and diagnostic peak is the intense carbonyl (C=O) stretching vibration of the carbonate, which for aromatic carbonates like diphenyl carbonate, typically appears in the 1775–1820 cm⁻¹ region. researchgate.netnih.govspectroscopyonline.com Other key absorptions include the C-O stretching vibrations and the characteristic bands of the naphthalene (B1677914) rings.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1775 - 1820 | Carbonate C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1250 - 1150 | Asymmetric C-O Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure from fragmentation patterns. For this compound (C₂₁H₁₄O₃, Molecular Weight: 314.34 g/mol ), electron ionization (EI) would likely produce a distinct molecular ion peak (M⁺•) at m/z = 314. Aromatic compounds are known to produce relatively intense molecular ion peaks due to their stability. youtube.com
The fragmentation of the molecular ion can proceed through several pathways, providing structural confirmation. Key fragmentation events would include:
Loss of CO₂: A common pathway for carbonates, leading to a fragment corresponding to dinaphthyl ether at m/z = 270.
Cleavage of the C-O bond: This can lead to the formation of a naphthyloxy cation [C₁₀H₇O]⁺ at m/z = 143 or a naphthyl cation [C₁₀H₇]⁺ at m/z = 127.
Formation of a naphthol radical cation: Rearrangement and fragmentation could lead to a peak corresponding to 1-naphthol (B170400) at m/z = 144.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition with high accuracy.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 314 | [C₂₁H₁₄O₃]⁺• (Molecular Ion) | - |
| 270 | [C₂₀H₁₄O]⁺• | CO₂ |
| 144 | [C₁₀H₈O]⁺• (1-Naphthol) | C₁₁H₆O₂ |
| 143 | [C₁₀H₇O]⁺ | •C₁₁H₇O₂ |
| 127 | [C₁₀H₇]⁺ | •C₁₁H₇O₃ |
UV/Vis Absorption and Photoluminescence (PL) Spectroscopy
UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The chromophore in this compound is the naphthyl system. The UV/Vis spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of the π → π* transitions of the naphthalene rings. The spectrum would likely exhibit multiple bands, similar to those observed for naphthalene itself, with absorption maxima typically found below 350 nm.
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Naphthalene and its derivatives are well-known for their fluorescent properties. Therefore, this compound is expected to be fluorescent. PL spectroscopy can be used to determine its emission spectrum, fluorescence quantum yield, and excited-state lifetime. The emission maximum would be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift), providing a characteristic spectroscopic fingerprint for the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such aromatic compounds.
Methodology: A standard RP-HPLC setup would consist of a C18 stationary phase (a nonpolar column) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation of the product from any starting materials (e.g., 1-naphthol) or byproducts.
Detection: Given the strong UV absorbance of the naphthyl groups, a UV detector is the ideal choice. The detector would be set to a wavelength corresponding to a major absorption maximum of the analyte (e.g., ~280 nm or ~310 nm) to ensure high sensitivity.
Purity Assessment: For a pure sample, the HPLC chromatogram should show a single major peak. Purity is quantified by integrating the area of all detected peaks and is typically expressed as the area percentage of the main product peak relative to the total area of all peaks.
Reaction Monitoring: HPLC is also invaluable for monitoring the progress of the synthesis of this compound. Aliquots can be taken from the reaction mixture at different time points and analyzed. The resulting chromatograms would show the decrease in the peak(s) corresponding to the starting material(s) and the simultaneous increase in the peak corresponding to the this compound product, allowing for the optimization of reaction conditions and determination of the reaction endpoint.
Gas Chromatography (GC)
Detailed Research Findings:
A typical GC analysis for aromatic carbonates involves dissolving the sample in a suitable solvent, such as acetone, followed by injection into the chromatograph. The separation is achieved on a capillary column, often with a stationary phase like 5% phenyl polysiloxane, which is well-suited for separating aromatic compounds. A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds.
For the analysis of diphenyl carbonate and its related by-products from transesterification reactions, a specific GC method has been established. nih.gov This method utilizes an HP-5 capillary column and an FID. nih.gov The temperature program is crucial for achieving good separation of the product from reactants and potential impurities. nih.gov An initial oven temperature is held, then ramped up to a final temperature to ensure the elution of all components. nih.gov
The following table outlines typical parameters for the GC analysis of diphenyl carbonate, which could be adapted for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5 capillary column | nih.gov |
| Injection Port Temperature | 280°C | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Detector Temperature | 300°C | nih.gov |
| Carrier Gas | Nitrogen | nih.gov |
| Column Flow Rate | 2.5 mL/min | nih.gov |
| Oven Temperature Program | Initial: 120°C, Ramp: 20°C/min to 280°C, Hold: 5 min | nih.gov |
| Injection Volume | 0.4 µL | nih.gov |
| Split Ratio | 50:1 | nih.gov |
This method demonstrates excellent separation and allows for the accurate quantification of the main product and various by-products, achieving detection limits in the sub-µg/mL range. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
Detailed Research Findings:
While the crystal structure of this compound has not been publicly reported, the structure of diphenyl carbonate (C₁₃H₁₀O₃) has been determined, offering insight into the solid-state conformation of a simple aromatic carbonate. iucr.org The crystal structure was solved by direct methods and refined on F. iucr.org
The analysis reveals that the two benzene (B151609) rings are canted relative to the plane of the central carbonate group. iucr.org The dihedral angles between each benzene ring and the carbonate plane are 52.7(2)° and 57.7(2)°. iucr.org This non-planar conformation is a key structural feature. The bond lengths and angles within the carbonate group provide a benchmark for understanding the geometry of this functional group in the solid state. iucr.org
Key crystallographic data for diphenyl carbonate are summarized in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀O₃ | iucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | P2₁2₁2₁ | iucr.org |
| Unit Cell Dimensions | ||
| a (Å) | 6.062(2) | iucr.org |
| b (Å) | 7.242(1) | iucr.org |
| c (Å) | 23.375(4) | iucr.org |
| Volume (ų) | 1026.2 | iucr.org |
| Selected Bond Lengths (Å) | ||
| C=O | 1.191(3) | iucr.org |
| C–O (ester) | 1.337(2), 1.345(2) | iucr.org |
| Selected Bond Angles (°) | ||
| O–C–O (ester) | 108.8(2) | iucr.org |
| O=C–O (ester) | 127.5(2), 127.8(2) | iucr.org |
Thermal Analysis Techniques for Polymer Characterization (e.g., TGA, DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for characterizing the thermal stability and phase behavior of materials. For aromatic carbonates and the polymers derived from them, TGA provides information on decomposition temperatures and char yield, while DSC reveals transitions such as the glass transition temperature (Tg) and melting point (Tm).
Detailed Research Findings:
The thermal stability of aromatic polycarbonates, such as bisphenol A polycarbonate, has been extensively studied. TGA analysis of bisphenol A polycarbonate under a nitrogen atmosphere shows that the material is stable up to approximately 450°C. marquette.edu The primary decomposition occurs in a single stage, with the maximum rate of degradation observed around 540°C at a heating rate of 20°C/min. marquette.edu The analysis also indicates a significant char yield of 27% at 700°C, which is characteristic of aromatic polymers and contributes to their flame-retardant properties. marquette.edu
DSC is instrumental in determining the glass transition temperature (Tg) of amorphous or semi-crystalline polymers. For aromatic polycarbonates, the Tg is a critical parameter that defines the upper-temperature limit for their application in rigid forms. The DSC thermograms of various aromatic polycarbonates show distinct glass transitions, which are influenced by the chemical structure of the polymer backbone. researchgate.net For instance, the flexibility of the polymer chain and the presence of bulky side groups can significantly affect the Tg.
The following table presents representative thermal analysis data for bisphenol A polycarbonate.
| Analysis | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| TGA | Onset of Decomposition | ~450°C | 20°C/min, N₂ atmosphere | marquette.edu |
| Temperature of Maximum Degradation Rate | ~540°C | marquette.edu | ||
| Char Yield at 700°C | 27% | marquette.edu | ||
| DSC | Glass Transition Temperature (Tg) | ~147.6°C | Dependent on molecular weight and specific polymer structure | researchgate.net |
These thermal analysis techniques are crucial for quality control and for the development of new polycarbonate materials with tailored thermal properties.
Theoretical and Computational Chemistry Studies of Bis 1 Naphthyl Carbonate
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. For a molecule like Bis(1-naphthyl)carbonate, DFT calculations can elucidate the distribution of electrons, molecular orbital energies, and electrostatic potential, all of which govern its chemical behavior.
DFT studies on related naphthyl derivatives and diaryl carbonates typically involve the use of functionals like B3LYP combined with basis sets such as 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations.
Illustrative Electronic Properties of Structurally Related Naphthyl Compounds (Calculated via DFT)
| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1,1'-Dinaphthyl Ketone | B3LYP/6-31G(d) | -6.12 | -1.85 | 4.27 |
| Naphthyl Benzoate Derivative | B3LYP/6-311G** | -6.34 | -2.18 | 4.16 |
| Naphthalene (B1677914) | B3LYP/6-31G(d,p) | -6.15 | -0.15 | 6.00 |
This table presents data from computational studies on compounds structurally related to this compound to illustrate typical values obtained through DFT calculations. The data is not for this compound itself.
Reaction Pathway Modeling and Energy Profile Analysis
Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of transition states and the calculation of activation energies. For this compound, this could involve modeling its synthesis, hydrolysis, or participation in catalytic cycles. For instance, the formation of diaryl carbonates from the reaction of phenols with a carbonyl source can be modeled to understand the thermodynamics and kinetics of the process.
Studies on the mechanisms of dialkyl and diaryl carbonate formation have utilized DFT to map out the energy profiles of proposed reaction pathways. These studies can reveal the roles of catalysts, the influence of solvents, and the nature of key intermediates. For example, in the transesterification reaction to form diphenyl carbonate, computational models can compare different proposed mechanisms and identify the most likely pathway by comparing the calculated activation energies.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is crucial to its properties and reactivity. The two bulky naphthyl groups attached to the carbonate linker can adopt various spatial arrangements due to rotation around the C-O bonds. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to understand the energy landscape of these rotations.
Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a standard output of DFT and other quantum chemical calculations. For flexible molecules like this compound, a systematic conformational search is necessary to ensure that the global minimum energy structure is found. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds and performing a geometry optimization for each starting conformation.
Studies on similar molecules, such as dinaphthyl ketones, have shown that the steric hindrance between the naphthyl groups plays a significant role in determining the preferred conformation. The twist angles between the naphthalene rings are a key geometric parameter. The most stable conformation is typically the one that minimizes steric clashes while maximizing any stabilizing interactions.
Illustrative Optimized Geometrical Parameters for a Diaryl Carbonate
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.19 Å |
| C-O (Ester) Bond Length | 1.39 Å |
| O-C-O Bond Angle | 108.5° |
| C-O-C (Aryl) Bond Angle | 119.2° |
| Dihedral Angle (Aryl-O-C-O) | 45.7° |
This table presents typical optimized geometrical parameters for a generic diaryl carbonate, as would be obtained from a DFT calculation. The values are illustrative and not specific to this compound.
Prediction of Reactivity and Selectivity in Catalytic Processes
Theoretical calculations can provide significant insights into how a molecule like this compound might behave in a catalytic process, either as a substrate or as a component of a catalyst. By modeling the interactions between the molecule and a catalyst, it is possible to predict the reactivity and selectivity of the reaction.
For example, if this compound were used as a reagent in a catalytic reaction, computational models could be used to study its approach to the catalyst's active site and the subsequent bond-breaking and bond-forming steps. The calculated energy barriers for different reaction pathways can help to explain why a particular product is formed preferentially (selectivity).
In the context of diaryl carbonates, computational studies have been used to investigate their role in polymerization reactions and other chemical transformations. These studies can help in the design of more efficient catalysts by providing a molecular-level understanding of the catalyst-substrate interactions. The electronic properties calculated by DFT, such as atomic charges and frontier molecular orbital distributions, are often used as reactivity descriptors to predict how the molecule will interact with other reagents.
Future Research Directions and Emerging Trends in Bis 1 Naphthyl Carbonate Chemistry
Design and Synthesis of Novel Naphthyl Carbonate Architectures
The synthesis of diaryl carbonates, such as Bis(1-naphthyl)carbonate, has traditionally involved the use of phosgene (B1210022), a highly toxic reagent. jaci.or.jp Modern synthetic chemistry is increasingly focused on developing safer, non-phosgene routes. jaci.or.jp For this compound, future research will likely concentrate on optimizing non-phosgene synthetic methodologies.
Another area of exploration is the direct synthesis from carbon dioxide . The utilization of CO2 as a C1 feedstock is a cornerstone of green chemistry. nih.govnih.gov Future synthetic strategies could investigate the direct oxidative carbonylation of 1-naphthol (B170400) with carbon monoxide and an oxidant, or the direct reaction with carbon dioxide under dehydrating conditions. nih.gov
Furthermore, the synthesis of novel naphthyl carbonate architectures extends beyond the symmetrical this compound. Research into unsymmetrical diaryl carbonates, where one of the aryl groups is a naphthyl moiety and the other is a different functionalized aromatic ring, could lead to carbonates with tailored reactivity and properties. nih.gov The design of macrocyclic and oligomeric structures based on naphthyl carbonates also presents an exciting frontier for creating unique host-guest systems and precursors for advanced polymers.
Expanding the Scope of Catalytic Transformations Involving Naphthyl Carbonates
This compound, like other diaryl carbonates, can serve as a versatile reagent in a variety of catalytic transformations. Its reactivity is centered on the electrophilic carbonyl carbon, making it a good carbonylating agent and a substitute for phosgene in many reactions. researchgate.net
Future research is expected to expand the catalytic applications of naphthyl carbonates. In polymer synthesis , this compound can be a valuable monomer for high-performance polycarbonates and polyurethanes. The rigid and bulky naphthyl groups are known to enhance the thermal stability, mechanical strength, and refractive index of polymers. researchgate.netbohrium.com Catalytic systems that enable precise control over the polymerization process, leading to polymers with well-defined molecular weights and low polydispersity, will be a key research focus.
The reaction of this compound with amines to form ureas and carbamates is another area ripe for exploration. google.com While the general reactivity is known, the development of selective catalysts can allow for the synthesis of complex pharmaceutical intermediates and other fine chemicals under mild conditions. Palladium-catalyzed nucleophilic substitution reactions involving diarylmethyl carbonates have been reported, suggesting that similar catalytic approaches could be applied to this compound to form C-C bonds. oup.com
Integration into Circular Economy Principles and Sustainable Chemistry
The principles of a circular economy, which emphasize the recycling and reuse of materials, are becoming increasingly important in the chemical industry. aboutpolycarbonate.comspecialchem.com For polymers derived from this compound, developing efficient recycling methods will be a critical area of future research.
Chemical recycling of polycarbonates is a promising strategy that allows for the recovery of monomers, which can then be used to produce new polymers. aboutpolycarbonate.comazocleantech.com Research into the catalytic depolymerization of naphthyl-containing polycarbonates back to this compound or 1-naphthol would be a significant step towards a circular lifecycle for these materials. This could involve processes like hydrolysis, alcoholysis, or aminolysis under catalytic conditions.
Development of Advanced Functional Materials with Tunable Properties
The incorporation of the naphthalene (B1677914) moiety into materials can impart unique optical, thermal, and electronic properties. rsc.orgmdpi.com this compound can serve as a key building block for a variety of advanced functional materials.
In the field of polymer chemistry , the synthesis of novel copolymers containing this compound can lead to materials with tunable properties. For instance, copolymerization with flexible monomers could result in tough, high-performance thermoplastics with excellent thermal resistance. researchgate.net The high refractive index of the naphthyl group makes these polymers potentially useful for optical applications, such as lenses and coatings.
Naphthalene diimide-based polymers are known for their semiconductor properties. acs.org While this compound itself is not a diimide, its aromatic nature suggests that polymers derived from it could have interesting electronic properties. Future research could explore the synthesis of conjugated polymers incorporating the bis(1-naphthoxy)carbonyl unit for applications in organic electronics.
Furthermore, the development of porous organic polymers using this compound as a rigid building block could lead to materials with applications in gas storage, separation, and catalysis. mdpi.com The defined geometry and aromatic nature of the monomer could be exploited to create highly ordered and functional porous networks.
Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting material properties, thereby accelerating the design and discovery of new molecules and materials. polympart.com
For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure and reactivity. polympart.com This can provide insights into its behavior as a carbonylating agent and help in the rational design of catalysts for its synthesis and subsequent transformations. Computational studies can elucidate the mechanism of polymerization, including the role of the catalyst and the factors that control the polymer's molecular weight and microstructure. acs.org
Molecular modeling can be used to predict the properties of polymers derived from this compound. By simulating the polymer chain conformation and packing, it is possible to estimate properties such as glass transition temperature, mechanical modulus, and optical properties. This predictive capability can guide the experimental synthesis towards materials with desired characteristics, saving time and resources.
Q & A
Q. What are the standard synthetic routes for Bis(1-naphthyl)carbonate, and how can researchers optimize reaction conditions?
this compound is typically synthesized via interfacial polycondensation or transesterification. To optimize conditions:
- Control variables : Temperature (60–120°C), catalyst type (e.g., alkali metal hydroxides), and molar ratios of reactants .
- Factorial design : Use pre-experimental designs (e.g., 2^k factorial) to identify critical factors like solvent polarity and reaction time .
- Purity validation : Employ HPLC or GC-MS to monitor byproducts and adjust stoichiometry .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm molecular structure by analyzing aromatic proton shifts (δ 7.2–8.5 ppm) and carbonate carbonyl signals (δ 150–155 ppm).
- XRD : Assess crystallinity and polymorphism, particularly for material science applications .
- HPLC-MS : Detect trace impurities (e.g., residual 1-naphthol) with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the primary applications of this compound in polymer research?
- High-performance polymers : Acts as a monomer for polycarbonates with enhanced thermal stability (T_g > 200°C) and optical clarity .
- Compatibilizer : Improves interfacial adhesion in polymer blends (e.g., PC/ABS) via π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal degradation data for this compound-based polymers?
- Methodological triangulation : Combine TGA, DSC, and pyrolysis-GC/MS to differentiate between oxidative degradation (200–300°C) and hydrolytic pathways .
- Kinetic modeling : Apply Friedman or Kissinger methods to compare activation energies (E_a) across studies and identify experimental artifacts (e.g., moisture ingress) .
Q. What experimental design strategies are recommended for studying solvent effects on this compound polymerization?
- Response surface methodology (RSM) : Optimize solvent polarity (e.g., dichloromethane vs. THF), initiator concentration, and temperature interactions .
- Control groups : Include solvent-free reactions to isolate dielectric constant impacts on molecular weight distribution .
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- DFT calculations : Simulate transition states for transesterification reactions using Gaussian or ORCA software to predict regioselectivity .
- Molecular dynamics (MD) : Model polymer chain packing efficiency and mechanical properties under varying temperatures .
Methodological Frameworks
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Detailed protocols : Document catalyst activation steps (e.g., drying molecular sieves) and inert gas purging durations .
- Batch consistency : Use statistical process control (SPC) charts to monitor yield variability across ≥3 independent trials .
Q. How should researchers approach conflicting crystallinity data from XRD and DSC analyses?
- Cross-validation : Correlate XRD peak sharpness with DSC melt endotherms to distinguish between amorphous phases and nanocrystalline domains .
- Sample preparation : Standardize annealing conditions (time/temperature) to minimize metastable crystal forms .
Data Collection and Analysis
Q. What statistical methods are suitable for analyzing the mechanical properties of this compound composites?
Q. How can AI-driven tools like COMSOL Multiphysics optimize this compound process scaling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
